N-amino-4-bromopyridine-2-carboximidamide
Description
N-Amino-4-bromopyridine-2-carboximidamide (CAS: 1334148-67-2) is a brominated pyridine derivative with the molecular formula C₆H₇BrN₄ and a molecular weight of 215.05 g/mol . The compound features a pyridine ring substituted with:
- A bromo group at the 4-position,
- A carboximidamide group (-C(=NH)NH₂) at the 2-position,
- An amino group (-NH₂) directly bonded to the pyridine nitrogen.
The carboximidamide group, in particular, may enable hydrogen bonding or metal coordination, while the bromine atom offers opportunities for cross-coupling reactions.
Properties
Molecular Formula |
C6H7BrN4 |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N'-amino-4-bromopyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7BrN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11) |
InChI Key |
RNIBBWSPDIMOBA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1Br)/C(=N/N)/N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=NN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-4-bromopyridine-2-carboximidamide typically involves the reduction of its precursor, 2-bromo-4-nitropyridine . This reduction can be achieved using various metal-based reducing agents such as iron powder with acetic acid or magnesium powder with titanium tetrachloride . The reaction generally requires high temperatures, and the post-reaction mixture needs to be neutralized to release the target compound from its salt form.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, are likely applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-amino-4-bromopyridine-2-carboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki coupling .
Reduction Reactions: The nitro group in its precursor can be reduced to an amino group using metal-based reducing agents.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to replace the bromine atom with an aryl group.
Reduction: Common reducing agents include iron powder with acetic acid or magnesium powder with titanium tetrachloride .
Major Products
Aryl-substituted Pyridines: Formed through Suzuki coupling reactions.
Amino-substituted Pyridines: Resulting from the reduction of nitro groups.
Scientific Research Applications
N-amino-4-bromopyridine-2-carboximidamide is utilized in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound 5-bromo-2-chloropyrimidin-4-amine (C₄H₄BrClN₃, MW: 214.45 g/mol) serves as a relevant comparator due to its halogen and amine substituents . Below is a comparative analysis:
Structural Implications :
- Electronic Effects: The electron-withdrawing carboximidamide group in the pyridine derivative may enhance acidity of the amino group compared to the pyrimidine compound’s simpler amine.
- Reactivity : The bromine in both compounds enables Suzuki or Ullmann couplings, but the carboximidamide group offers additional nucleophilic sites for derivatization.
- Solubility : The pyrimidine derivative’s lower molecular weight and lack of polar carboximidamide may result in higher organic solvent solubility compared to the pyridine analog.
Hydrogen Bonding and Supramolecular Behavior
While crystallographic data for this compound is unavailable, insights can be drawn from 5-bromo-2-chloropyrimidin-4-amine:
- In the pyrimidine compound, N–H···N hydrogen bonds form dimers and 2D networks, stabilizing the crystal lattice .
Biological Activity
N-amino-4-bromopyridine-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound has been studied for its role as a selective inhibitor for various enzymes, including nitric oxide synthase (nNOS) and tankyrases. Its structural features contribute to its biological efficacy, making it a candidate for therapeutic development.
-
Nitric Oxide Synthase Inhibition :
- The compound acts as an inhibitor of nNOS, which is implicated in neurodegenerative diseases. By inhibiting nNOS, it helps reduce the production of nitric oxide (NO), a molecule that can contribute to neurotoxicity when produced in excess .
- Structure-activity relationship studies indicate that modifications to the linker and side groups can significantly enhance potency and selectivity against nNOS isoforms .
-
Tankyrase Inhibition :
- Tankyrases are involved in various cellular processes, including telomere maintenance and Wnt signaling. Inhibition of these enzymes has potential applications in cancer therapy .
- Research has shown that certain derivatives of pyridine-based compounds can effectively inhibit tankyrases, suggesting a pathway for developing new anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural characteristics:
- Linker Length : Variations in the length of the linker connecting the pyridine ring to other functional groups have been shown to affect binding affinity and selectivity towards target enzymes .
- Substituents : The presence of bromine at the 4-position enhances lipophilicity and may improve cellular permeability, which is crucial for oral bioavailability .
Case Study 1: nNOS Inhibition
In a study evaluating various nNOS inhibitors, this compound was tested alongside other compounds. Results indicated that it exhibited significant inhibitory activity with an IC50 value comparable to leading inhibitors in the field. The study highlighted the importance of specific structural features that contribute to enhanced binding affinity within the nNOS active site .
Case Study 2: Tankyrase Inhibition
Another investigation focused on the inhibition of tankyrases using derivatives of this compound. The study found that certain modifications led to compounds with IC50 values in the low nanomolar range, demonstrating high selectivity against other PARP family members. This suggests a promising avenue for cancer treatment strategies targeting Wnt signaling pathways .
Data Tables
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | nNOS | 350 | High |
| Derivative A | Tankyrase | 1.5 | Moderate |
| Derivative B | Tankyrase | 1.1 | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-amino-4-bromopyridine-2-carboximidamide, and how can reaction conditions be optimized?
- Methodology : A modified Ullmann coupling or nucleophilic substitution can be employed. For example, reacting 4-bromo-2-cyanopyridine with hydrazine under reflux in ethanol (70–80°C) for 12–24 hours yields the amidine product. Optimization involves adjusting molar ratios (e.g., 1:2 for cyanopyridine:hydrazine), solvent polarity, and temperature to improve yield (e.g., 60–75% yield achieved with ethanol vs. <50% in DMF) . Purity is enhanced via recrystallization in ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms structure: Pyridine ring protons appear as doublets (δ 7.8–8.5 ppm), amidine NH₂ groups as broad singlets (δ 5.5–6.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 230.98 for C₆H₆BrN₃).
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and confirms planarity of the pyridine-amidine system. SHELXL-2018 is recommended for refinement .
Q. How should researchers handle discrepancies in melting point or solubility data for this compound?
- Methodology : Cross-validate data using DSC (differential scanning calorimetry) for melting points (±2°C accuracy) and phase-solubility diagrams in solvents like DMSO, methanol, or THF. For example, reported melting points of 145–150°C may vary due to polymorphism; annealing at 120°C for 2 hours stabilizes the crystalline form .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodology : The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). DFT calculations (B3LYP/6-31G*) reveal a lower activation barrier (ΔG‡ ≈ 18 kcal/mol) for oxidative addition at the C-Br site compared to C-N bonds. In situ EXAFS confirms Pd(0) → Pd(II) transition during catalysis . Competing pathways (e.g., Buchwald-Hartwig amination) are suppressed by using sterically hindered ligands like XPhos.
Q. How can computational modeling predict the antimicrobial activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against bacterial targets (e.g., E. coli dihydrofolate reductase, PDB: 1RX2). The amidine group forms hydrogen bonds with Thr113 (ΔG = −8.2 kcal/mol), while the bromine enhances hydrophobic interactions. MD simulations (AMBER) over 100 ns assess binding stability (RMSD < 2.0 Å). In vitro validation uses MIC assays (e.g., 12.5–25 µg/mL against S. aureus) .
Q. What strategies resolve crystallographic disorder in the amidine moiety during X-ray structure determination?
- Methodology : Apply SHELXL constraints (ISOR, DELU) to refine disordered NH₂ groups. For high thermal motion (B > 6 Ų), split positions with PART instructions. Twinning (e.g., pseudo-merohedral twinning) is addressed via HKLF 5 format in SHELX . R-factor convergence (<0.05) is achieved by integrating Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen-bonding networks.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, degradation peaks at 10–15% in pH 2 buffer (vs. <5% in pH 7) suggest protonation of the amidine group (pKa ≈ 3.5) triggers hydrolysis. LC-MS identifies degradation products (e.g., 4-bromo-2-carboxypyridine) .
Experimental Design Tables
| Parameter | Synthetic Optimization | Catalytic Reaction |
|---|---|---|
| Solvent | Ethanol (polar protic) | DME/H₂O (biphasic) |
| Catalyst | – | Pd(PPh₃)₄ (2 mol%) |
| Temperature | 80°C | 80°C |
| Yield | 60–75% | 70–85% |
| Key Characterization | ¹H NMR, HRMS | GC-MS, XRD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
